Vabicaserin Hydrochloride

5-HT2C receptor Radioligand binding Receptor affinity

Vabicaserin hydrochloride is a high-affinity 5-HT2C receptor full agonist (Ki=3 nM, EC50=8 nM) with differentiated 5-HT2B antagonism—eliminating the valvular heart disease risk associated with lorcaserin. Its 5-HT2A antagonist profile prevents hallucinogenic-like confounds in CNS behavioral studies, enabling clean attribution of 5-HT2C-mediated effects. With 5-fold higher 5-HT2C affinity versus lorcaserin (Ki=3 vs 15 nM), lower working concentrations reduce off-target interactions. The compound enables unambiguous pharmacological dissection in cardiovascular, gastrointestinal, and neuropsychiatric models where 5-HT2B or 5-HT2A co-activation would confound results.

Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
CAS No. 887258-94-8
Cat. No. B1683465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVabicaserin Hydrochloride
CAS887258-94-8
SynonymsSCA-136;  PF-05208769;  PF-5208769;  SCA136;  PF05208769;  PF5208769;  SCA 136;  PF 05208769;  PF 5208769;  Vabicaserin HCl
Molecular FormulaC15H21ClN2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESC1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
InChIInChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
InChIKeyPYPPENBDXAWXJC-QNTKWALQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vabicaserin Hydrochloride CAS 887258-94-8: 5-HT2C Receptor Agonist Technical Baseline for Research Procurement


Vabicaserin hydrochloride (codenamed SCA-136) is a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist developed by Wyeth for psychiatric indications [1]. The compound demonstrates high-affinity binding at the cloned human 5-HT2C receptor (Ki = 3 nM) and functions as a full agonist in functional calcium mobilization assays (EC50 = 8 nM; Emax = 100% relative to 5-HT) [2]. Its pharmacological profile is characterized by >50-fold selectivity over a panel of serotonergic, noradrenergic, and dopaminergic receptors, with a unique mixed functional signature at related 5-HT2 subtypes that distinguishes it from other 5-HT2C agonists [2].

Why Generic 5-HT2C Agonist Substitution Cannot Replace Vabicaserin Hydrochloride in Targeted Research


5-HT2C receptor agonists exhibit substantial heterogeneity in their binding selectivity profiles, functional efficacy at closely related 5-HT2A and 5-HT2B subtypes, and intrinsic agonist activity [1]. This heterogeneity arises from subtle differences in receptor-ligand interactions that translate into distinct downstream signaling outcomes and safety liabilities—particularly concerning 5-HT2B agonism, which is associated with valvular heart disease risk [1]. Consequently, substitution between 5-HT2C agonists without accounting for compound-specific Ki values, selectivity ratios, and functional activity at 5-HT2B receptors can introduce confounding variables that undermine experimental reproducibility and invalidate cross-study comparisons. The quantitative differentiation evidence presented below establishes the specific parameters by which vabicaserin hydrochloride differs from its closest in-class comparators.

Vabicaserin Hydrochloride Differential Evidence Guide: Quantitative Selectivity and Functional Pharmacology Data


5-HT2C Receptor Binding Affinity: Vabicaserin Demonstrates 5-Fold Higher Affinity than Lorcaserin at Human 5-HT2C Receptors

Vabicaserin hydrochloride exhibits a binding affinity (Ki) of 3 nM at the cloned human 5-HT2C receptor expressed in CHO cell membranes using the agonist radioligand [125I]DOI, representing a 5-fold higher affinity compared to lorcaserin, which demonstrates a Ki of 15 ± 1 nM at human 5-HT2C receptors using [3H]mesulergine binding [1][2]. This affinity difference may translate into distinct occupancy profiles at lower concentrations, a relevant consideration for in vitro assay design and target engagement studies.

5-HT2C receptor Radioligand binding Receptor affinity Ki comparison

5-HT2B Functional Activity: Vabicaserin Exhibits 5-HT2B Competitive Antagonism, Contrasting with Lorcaserin's Agonist Liability

Vabicaserin demonstrates a critical functional differentiation at the 5-HT2B receptor: it fails to induce 5-HT2B receptor-dependent contraction in rat stomach fundus and human colonic longitudinal muscle preparations and produces a rightward shift of 5-HT and α-methyl-5-HT concentration-response curves, consistent with competitive 5-HT2B antagonism [1]. In contrast, lorcaserin exhibits 5-HT2B partial agonist activity with only 104-fold functional selectivity over 5-HT2C [2]. This functional divergence at 5-HT2B is pharmacologically significant, as sustained 5-HT2B agonism has been mechanistically linked to drug-induced valvular heart disease [1].

5-HT2B receptor Functional selectivity Competitive antagonism Cardiac valvulopathy

5-HT2A Receptor Functional Profile: Vabicaserin Displays 5-HT2A Receptor Antagonism, Distinct from Lorcaserin's Agonist Profile

Vabicaserin hydrochloride exhibits 5-HT2A receptor antagonism in transfected cells expressing human 5-HT2A receptors, whereas lorcaserin demonstrates 5-HT2A agonist activity with 18-fold functional selectivity over 5-HT2C [1][2]. The 5-HT2A antagonism of vabicaserin contrasts with the behavioral changes indicative of functional 5-HT2A agonist activity observed with lorcaserin in vivo, which are absent in vabicaserin-treated animals [1]. This functional divergence at 5-HT2A carries implications for CNS pharmacology studies where 5-HT2A agonism may introduce confounding behavioral or perceptual effects [2].

5-HT2A receptor Receptor antagonism Functional selectivity Serotonin receptor

Structural Scaffold Differentiation: Vabicaserin's Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline Core Enables Distinct 5-HT2 Subtype Functional Selectivity

Vabicaserin hydrochloride possesses a unique decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline tetracyclic core structure, which differs fundamentally from the benzazepine scaffold of lorcaserin [(1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine] and the piperazine-indole scaffold of CP-809,101 [1][2]. This structural divergence underlies vabicaserin's distinct pattern of 5-HT2 subtype functional selectivity—specifically, full 5-HT2C agonism combined with 5-HT2A and 5-HT2B antagonism—a profile not replicated by benzazepine-based 5-HT2C agonists which tend toward partial agonist activity at 5-HT2B and variable agonist activity at 5-HT2A [1][2].

Chemical scaffold Structure-activity relationship 5-HT2 subtype selectivity Functional selectivity

Vabicaserin Hydrochloride Research Application Scenarios Based on Validated Differentiation Evidence


Pharmacological Tool Compound for Dissecting 5-HT2C-Mediated Effects in the Absence of 5-HT2B Agonism

Researchers investigating 5-HT2C receptor function in cardiovascular or gastrointestinal tissues where 5-HT2B receptors are co-expressed should prioritize vabicaserin hydrochloride over lorcaserin or other 5-HT2C agonists with 5-HT2B agonist activity. Vabicaserin's demonstrated competitive 5-HT2B antagonism in rat stomach fundus and human colonic longitudinal muscle, coupled with its failure to induce contraction in DOCA-salt hypertensive rat arteries (a model of hypersensitized 5-HT2B function), enables clean attribution of observed effects to 5-HT2C activation without confounding 5-HT2B-mediated responses [1].

Behavioral Pharmacology Studies Requiring 5-HT2C Activation Without 5-HT2A Agonist Confounds

Vabicaserin hydrochloride is the appropriate selection for CNS behavioral studies where 5-HT2A receptor activation would introduce hallucinogenic-like or perceptual confounds. Unlike lorcaserin, which demonstrates functional 5-HT2A agonist activity and induces behavioral changes indicative of 5-HT2A activation in vivo, vabicaserin's 5-HT2A antagonism profile eliminates this potential confounding variable, enabling cleaner interpretation of 5-HT2C-specific behavioral pharmacology outcomes [1][2].

In Vitro Receptor Occupancy and Selectivity Profiling Studies

For receptor occupancy studies and selectivity profiling experiments where target engagement at lower concentrations is critical, vabicaserin hydrochloride offers a 5-fold higher affinity (Ki = 3 nM) at human 5-HT2C receptors compared to lorcaserin (Ki = 15 nM), enabling lower working concentrations and potentially reduced off-target interactions in primary screening assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vabicaserin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.